Undecylenoyl glycine (CAS 54301-26-7) is an amphiphilic N-acylated amino acid synthesized via the Schotten-Baumann reaction of glycine and undecylenic acid chloride [1]. Functioning as a biomimetic dermo-protector, it is widely procured for its targeted antimicrobial efficacy against Cutibacterium acnes and Malassezia furfur, as well as its ability to restore the skin's acid mantle with optimal activity at pH 3.0 to 6.5 [2]. Unlike traditional harsh preservatives or halogenated biocides, this lipoamino acid offers dual functionality as both a structural surfactant and a preservative booster, making it a critical raw material for sensitive skin formulations, alcohol-free deodorants, and anti-dandruff treatments [2].
Substituting undecylenoyl glycine with its parent compound, undecylenic acid, introduces severe formulation challenges, including a highly rancid odor, poor water solubility, and increased mucosal irritation[1]. Conversely, replacing it with traditional broad-spectrum antimicrobials like triclosan or parabens fails to provide the biomimetic acid-mantle restoration required for modern sensitive-skin products [2]. Furthermore, while the shorter-chain analog capryloyl glycine (C8) is effective against general resident microflora, it lacks the specific terminal double-bond structure of the C11 undecylenoyl chain, which is critical for superior fungicidal activity against dandruff-causing yeasts and targeted sebum reduction [2].
In a 24-hour in-vivo deodorant efficacy study, formulations containing 1% undecylenoyl glycine were compared against a 0.3% triclosan positive control and a placebo. The undecylenoyl glycine formulation significantly reduced perspiration odor intensity by 21% (p=0.0022) between the treated and untreated armpits [1]. In contrast, the 0.3% triclosan formulation was statistically ineffective in reducing odor intensity under the same test conditions [1].
| Evidence Dimension | Reduction in perspiration odor intensity (24-hour in-vivo test) |
| Target Compound Data | 21% reduction (at 1% concentration) |
| Comparator Or Baseline | 0.3% Triclosan (statistically ineffective) |
| Quantified Difference | >21% performance advantage over the traditional halogenated benchmark |
| Conditions | 24-hour in-vivo armpit odor assessment |
Allows formulators to replace controversial halogenated antimicrobials with a biodegradable lipoamino acid while achieving superior clinical odor control.
Undecylenoyl glycine demonstrates potent standalone antimicrobial activity, effectively inhibiting bacteria and fungi at Minimum Inhibitory Concentrations (MIC) ranging from 0.5% to 1.0%[1]. When formulated in microemulsions or synergistic blends, its MIC against Staphylococcus aureus and Candida albicans drops to <=0.6% [1]. This allows for the reduction or complete elimination of traditional preservatives in cosmetic bulk products, which typically require 0.75% to 1.5% usage levels when used alone[1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against skin pathogens |
| Target Compound Data | 0.5% - 1.0% (standalone); <=0.6% in synergistic blends |
| Comparator Or Baseline | Traditional bulk preservatives (typically required at 0.75% - 1.5% alone) |
| Quantified Difference | Achieves broad-spectrum preservation at sub-1% concentrations |
| Conditions | In-vitro MIC assays against S. aureus, C. albicans, and P. acnes |
Enables the procurement of a single ingredient that functions as both a skin-active dermo-protector and a primary preservative booster, streamlining the supply chain.
The parent compound, undecylenic acid, is notoriously difficult to formulate due to its water-insoluble nature and highly rancid, greasy odor[1]. By acylating undecylenic acid with glycine, undecylenoyl glycine becomes an amphiphilic molecule with a significantly lower odor profile and improved processability. It can be dissolved in water at temperatures above 90°C (at pH > 7.0) and is readily soluble in ethanol and glycols, acting as a surfactant that reduces the surface tension of cosmetic emulsions [1].
| Evidence Dimension | Formulation processability (solubility and odor) |
| Target Compound Data | Amphiphilic, low odor, soluble in hot water/glycols |
| Comparator Or Baseline | Undecylenic acid (water-insoluble, rancid odor) |
| Quantified Difference | Eliminates the rancid olfactory barrier while enabling aqueous phase incorporation |
| Conditions | Standard cosmetic compounding and emulsion preparation |
Crucial for formulators who need the fungicidal benefits of undecylenic acid without ruining the sensory and olfactory profile of the final consumer product.
Driven by its proven 24-hour odor reduction superiority over triclosan [1], undecylenoyl glycine is the preferred active for aluminum-free and alcohol-free deodorants. It targets the specific bacterial flora responsible for body odor without disrupting the skin's natural microbiome.
Leveraging its specific efficacy against Malassezia furfur, it is formulated into shampoos and scalp treatments at 0.5% to 2.0% [2]. It serves as a non-irritating alternative to zinc pyrithione or piroctone olamine, simultaneously conditioning the hair and reducing sebum production.
Due to its ability to inhibit 5-alpha reductase and its low MIC against Cutibacterium acnes, it is utilized in facial washes and creams [2]. Its optimal activity at pH 3.0 to 6.5 helps restore the skin's acid mantle, making it ideal for treating compromised, acne-prone skin.
Because it functions as a surfactant and skin conditioner, it is not legally classified as a standard preservative in many regulatory frameworks, yet it provides robust antimicrobial protection[2]. It is frequently paired with capryloyl glycine or phenoxyethanol to protect bulk formulations from microbial spoilage.
Corrosive